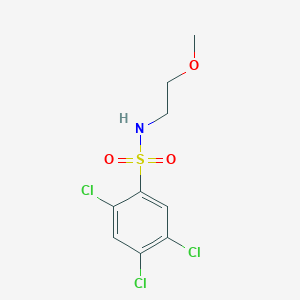

2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl3NO3S/c1-16-3-2-13-17(14,15)9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSZBCHSPYTSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4,5-trichlorobenzenesulfonyl chloride+2-methoxyethylamine→2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of 2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

2,4,5-Trichloro-N-(5-Methyl-1,2-Oxazol-3-yl)Benzenesulfonamide

- Structure : Replaces the 2-methoxyethyl group with a 5-methyloxazole ring.

- Molecular Formula : C₁₀H₇Cl₃N₂O₃S (MW: 341.598).

- Key Properties : The oxazole moiety introduces π-π stacking and hydrogen-bonding capabilities, enhancing interactions with biological targets like CDK2/CDK1 enzymes. This compound exhibits potent kinase inhibitory activity, attributed to the electron-deficient oxazole ring and chlorine substituents .

- Synthesis: Likely involves coupling 2,4,5-trichlorobenzenesulfonyl chloride with 5-methyl-3-aminooxazole.

4-Fluoro-3-Methoxy-N-(2-Methoxyethyl)Benzenesulfonamide

Variations in the Sulfonamide Nitrogen Substituent

2,4,5-Trichloro-N-(4-(4-Methoxyphenyl)Thiazol-2-yl)Benzenesulfonamide

- Structure : Features a thiazole ring substituted with a 4-methoxyphenyl group.

- Molecular Formula : C₁₆H₁₂Cl₂N₂O₃S₂ (MW: 415.3).

- The thiazole ring enhances metabolic stability and target binding via sulfur-mediated interactions .

3-Chloro-4-Methoxy-N-((1-(2-Methoxyethyl)Piperidin-4-yl)Methyl)Benzenesulfonamide

- Structure : Incorporates a piperidine ring linked to the sulfonamide nitrogen via a methyl group, along with a 2-methoxyethyl chain.

- Molecular Formula : C₁₆H₂₅ClN₂O₄S (MW: 376.9).

- The 2-methoxyethyl group retains solubility .

Physicochemical and Pharmacokinetic Comparisons

Structure-Activity Relationships (SAR)

- Chlorine Substituents : Electron-withdrawing chlorines enhance electrophilic character, improving binding to enzyme active sites (e.g., CDKs). The 2,4,5-trichloro pattern maximizes steric and electronic effects .

- Methoxyethyl Group : Introduces moderate hydrophilicity, balancing logP for optimal membrane permeability. This group may reduce hepatic clearance compared to bulkier substituents .

- Heterocyclic Replacements : Oxazole and thiazole rings enhance potency via additional hydrogen bonding and π-π interactions but may increase metabolic instability in some cases .

Q & A

Q. What are the typical synthetic routes for preparing 2,4,5-trichloro-N-(2-methoxyethyl)benzenesulfonamide?

- Methodological Answer : Synthesis involves multi-step organic reactions:

- Step 1 : Sulfonylation of the benzene ring using chlorinating agents (e.g., SOCl₂) to introduce trichloro substituents.

- Step 2 : Nucleophilic substitution with 2-methoxyethylamine under anhydrous conditions.

- Key Conditions : Use polar aprotic solvents (e.g., DMF, DCM) and bases (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperatures are typically maintained at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for sulfonamide NH (δ 6.5–7.5 ppm), methoxy groups (δ 3.2–3.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtained .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Optimize eluent ratios (e.g., 3:7 ethyl acetate/hexane) to separate sulfonamide derivatives from byproducts .

- Recrystallization : Use ethanol or methanol for high-yield recovery. Slow cooling enhances crystal purity .

- Preparative HPLC : For trace impurity removal, employ gradient elution with 0.1% formic acid in acetonitrile/water .

Advanced Research Questions

Q. How do structural modifications in the benzenesulfonamide core influence biological activity?

- Methodological Answer :

- Substituent Effects :

- Chloro Groups : Enhance lipophilicity and receptor binding (e.g., trichloro derivatives show 3× higher enzyme inhibition vs. dichloro analogs) .

- Methoxyethyl Group : Improves solubility and metabolic stability via hydrogen bonding with biological targets .

- SAR Strategy :

- Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or methyl groups).

- Evaluate activity via enzyme inhibition assays (IC₅₀) and molecular docking studies .

Q. What computational methods aid in optimizing the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Pathway Prediction :

- Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize yields .

- Cheminformatics : Apply machine learning (e.g., Random Forest) to predict optimal reaction conditions from historical data .

Q. How can researchers resolve contradictions in bioassay data across studies?

- Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate purity via LC-MS to rule out degradation products .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

- Crystallographic Studies : Compare binding modes in protein-ligand complexes to explain potency variations .

Q. What are the key considerations in designing experiments to study its mechanism of action?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic pathways in vitro/in vivo .

- Kinetic Studies : Measure inhibition constants (Kᵢ) using stopped-flow spectrophotometry for time-resolved enzyme interactions .

- Proteomics : Identify off-target effects via affinity chromatography and mass spectrometry-based protein profiling .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Factors :

- Assess bioavailability (e.g., logP > 3 improves membrane permeability) and plasma protein binding .

- Metabolic Stability :

- Perform hepatic microsome assays to predict cytochrome P450-mediated degradation .

- Formulation Differences :

- Compare DMSO solubility in vitro vs. PEG-based formulations in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.